Luzopeptin A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

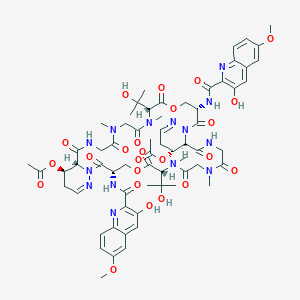

分子式 |

C64H78N14O24 |

|---|---|

分子量 |

1427.4 g/mol |

IUPAC 名称 |

[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |

InChI |

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m0/s1 |

InChI 键 |

QMZVWFQMMLKHLS-KEJBDZTESA-N |

手性 SMILES |

CC(=O)O[C@@H]1CC=NN2[C@H]1C(=O)NCC(=O)N(CC(=O)N([C@@H](C(=O)OC[C@@H](C(=O)N3[C@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@@H](C(=O)OC[C@@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

规范 SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Luzopeptin A on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its impact on DNA replication. We will delve into the specifics of its DNA binding, the nature of the DNA adducts formed, and its inhibitory effects on key enzymes involved in DNA synthesis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism: DNA Bisintercalation and Crosslinking

This compound belongs to a class of compounds known as bisintercalators. Its structure features two planar quinoline chromophores connected by a cyclic decadepsipeptide backbone. This unique architecture allows this compound to bind to DNA with high affinity by inserting both of its planar chromophores between the base pairs of the DNA double helix.

DNA Binding Characteristics

This compound exhibits a strong, and possibly covalent, binding to DNA. While it displays little to no significant sequence selectivity, studies have suggested a preference for regions rich in adenine and thymine (A/T) residues. The binding of this compound to DNA is a complex process that can result in two distinct types of DNA crosslinks:

-

Intramolecular Crosslinking: Both quinoline chromophores of a single this compound molecule intercalate into the same DNA duplex. This causes a significant conformational change in the DNA, leading to a reduction in its mobility in polyacrylamide gels.

-

Intermolecular Crosslinking: The two chromophores of a single this compound molecule intercalate into two separate DNA molecules, effectively linking them together. This has been observed with linear DNA fragments in vitro.

The formation of these crosslinks physically obstructs the progression of DNA replication and transcription machinery along the DNA template.

Quantitative Analysis of this compound-DNA Interaction

| Parameter | Value/Observation | Experimental Method | Reference |

| Binding Site Size | Approximately 4 base pairs | Gel Mobility Shift Assay | [1] |

| Sequence Preference | Regions containing alternating A and T residues | DNAse I and Micrococcal Nuclease Footprinting | [2][3] |

| Intermolecular Crosslinking | Maximal at a this compound/DNA molar ratio of 0.14 to 0.18 | Agarose Gel Electrophoresis | [1] |

| Binding Affinity (Kd) | Not explicitly quantified, but described as "very strong" and "tight" | Gel Mobility Shift Assay, Nuclease Footprinting | [1][2] |

| IC50 (DNA Polymerase) | Not explicitly quantified | In vitro polymerase activity assays | |

| IC50 (RNA Polymerase) | Not explicitly quantified | In vitro polymerase activity assays | |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Not explicitly quantified | Isothermal Titration Calorimetry, etc. |

Note: The lack of precise, publicly available quantitative data underscores the need for further research in this area to fully characterize the binding kinetics and thermodynamics of this compound with DNA.

Inhibition of DNA and RNA Synthesis

The physical barrier created by this compound-DNA adducts directly impedes the enzymatic machinery responsible for DNA replication and transcription. Studies have shown that this compound is a potent inhibitor of both DNA and RNA synthesis in vitro. The cytotoxic effects observed in cancer cell lines are largely attributed to this inhibition. The differential sensitivity of various tumor cell lines to this compound may be related to differences in drug uptake, efflux, or the activity of DNA repair pathways.

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound.

Caption: Key Experimental Workflows.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for the key experiments cited in the study of this compound's mechanism of action.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

1. DNA Fragment Preparation and Labeling:

- Isolate a DNA fragment of interest (typically 100-200 bp) containing potential this compound binding sites.

- Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.

- End-label one strand of the DNA fragment with ɣ-³²P-ATP using T4 polynucleotide kinase.

- Purify the labeled DNA fragment using gel electrophoresis or column chromatography.

2. Binding Reaction:

- In a microcentrifuge tube, combine the end-labeled DNA fragment (e.g., 10,000 cpm) with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

- Include a control reaction with no this compound.

- Incubate the reactions at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).

3. DNase I Digestion:

- Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion (on average, one cut per DNA molecule).

- Incubate for a short, precisely controlled time (e.g., 1 minute) at room temperature.

- Stop the reaction by adding a stop solution containing EDTA and a denaturing agent (e.g., formamide).

4. Gel Electrophoresis and Analysis:

- Denature the DNA fragments by heating the samples.

- Separate the digested DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

- Dry the gel and expose it to X-ray film for autoradiography.

- The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Gel Mobility Shift Assay (EMSA)

This assay is used to detect the formation of this compound-DNA complexes and to assess binding affinity qualitatively.

1. DNA Probe Preparation:

- Prepare a short, double-stranded DNA probe (typically 20-50 bp) containing a potential this compound binding site.

- Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

2. Binding Reaction:

- In a reaction tube, combine the labeled DNA probe with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

- Include a control reaction with no this compound.

- Incubate the reactions at room temperature for a defined period (e.g., 20-30 minutes) to allow complex formation.

3. Electrophoresis:

- Load the samples onto a non-denaturing polyacrylamide gel.

- Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

4. Detection:

- For radioactive probes, dry the gel and perform autoradiography.

- For non-radioactive probes, transfer the DNA to a membrane and detect using appropriate methods (e.g., streptavidin-HRP for biotin, fluorescence imaging for fluorescent dyes).

- The formation of a this compound-DNA complex will result in a band with slower mobility (a "shifted" band) compared to the free, unbound DNA probe. The intensity of the shifted band will increase with increasing concentrations of this compound.

Conclusion and Future Directions

This compound's mechanism of action is centered on its ability to act as a potent DNA bisintercalating and crosslinking agent. This interaction physically obstructs the progression of DNA polymerase and RNA polymerase, leading to the inhibition of DNA replication and transcription, and ultimately, to cell death. While the qualitative aspects of its mechanism are well-documented, a significant gap exists in the quantitative characterization of its binding affinity, enzymatic inhibition, and thermodynamic profile.

Future research should focus on:

-

Quantitative Binding Studies: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the precise binding constants (Kd) and thermodynamic parameters (ΔH, ΔS, ΔG) of this compound with various DNA sequences.

-

Enzyme Inhibition Kinetics: Performing detailed in vitro kinetic studies to determine the IC50 values and the mode of inhibition of this compound on various DNA and RNA polymerases.

-

Structural Studies: Utilizing X-ray crystallography or NMR spectroscopy to obtain high-resolution structural information of this compound-DNA complexes to better understand the molecular basis of its binding and crosslinking.

-

Cellular Studies: Investigating the cellular uptake, efflux, and metabolism of this compound, as well as its effects on cell cycle progression and the activation of DNA damage response pathways in various cancer cell lines.

A more complete understanding of these quantitative and molecular details will be invaluable for the rational design of more potent and selective Luzopeptin analogues and for optimizing their therapeutic application in the treatment of cancer.

References

The Genesis of a Potent Antitumor Antibiotic: A Technical Guide to the Origin and Discovery of Luzopeptin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent cyclodepsipeptide antibiotic, emerged from the systematic screening of microbial metabolites as a promising antitumor and antiviral agent. This technical guide provides an in-depth exploration of the origin, discovery, and initial characterization of this compound. It details the producing microorganism, fermentation and isolation protocols, the seminal studies that elucidated its complex structure, and its fundamental mechanism of action as a DNA bisintercalator. This document consolidates key data into structured tables and visual diagrams to offer a comprehensive resource for researchers in natural product chemistry, oncology, and virology.

Discovery and Origin

This compound was first described as part of an antibiotic complex, designated BBM-928, isolated from the fermentation broth of an actinomycete strain.

Producing Microorganism

The microorganism responsible for the production of the Luzopeptin complex was identified as a strain of Actinomadura, designated strain No. G455-101 (FERM-P 4383). Following its initial discovery, this strain was further characterized and described as a new species, Actinomadura luzonensis Tomita et al.[1][2][3] The type strain was isolated from a soil sample collected on Luzon Island in the Philippines.

Fermentation

While the precise, proprietary fermentation protocols from the original discovery are not fully detailed in publicly available literature, a general methodology for the cultivation of Actinomadura luzonensis for the production of this compound can be outlined based on standard practices for actinomycete fermentation.

Experimental Protocol: Fermentation of Actinomadura luzonensis

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of Actinomadura luzonensis to a seed medium. The seed culture is incubated for 2-3 days at 28°C on a rotary shaker to achieve substantial biomass.

-

Production Medium: The production medium is typically composed of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. A representative medium composition is as follows:

-

Glucose: 2.0%

-

Soluble Starch: 1.0%

-

Soybean Meal: 1.5%

-

Yeast Extract: 0.2%

-

CaCO₃: 0.2%

-

pH adjusted to 7.0 before sterilization.

-

-

Fermentation Conditions: The production fermentation is carried out in shake flasks or fermenters at 28°C with vigorous aeration and agitation for a period of 4-6 days. The production of this compound is monitored by bioassay or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The Luzopeptins are extracted from both the mycelium and the fermentation broth. A general protocol for their isolation and separation is described below.

Experimental Protocol: Isolation of this compound

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a neutral pH.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the Luzopeptin complex.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the individual Luzopeptins (A, B, and C).

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing the Luzopeptins are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

-

Preparative HPLC: Final purification of this compound is achieved by preparative reverse-phase HPLC.

-

Workflow for the Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The determination of the intricate structure of this compound was a significant undertaking, relying on a combination of spectroscopic techniques. This compound is a cyclic decadepsipeptide characterized by two substituted quinoline chromophores attached to the peptide backbone.

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule. These studies revealed the amino acid sequence, the nature of the chromophores, and the overall cyclic structure.

-

Hydrolysis and Chiral Analysis: Acid hydrolysis of this compound followed by chiral gas chromatography of the resulting amino acid derivatives was used to determine the stereochemistry of the amino acid constituents.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆₄H₇₈N₁₄O₂₄ |

| Molecular Weight | 1427.4 g/mol |

| Appearance | Yellow needles |

| UV λmax (MeOH) | 242, 335, 385 nm |

Biological Activity and Mechanism of Action

This compound exhibits potent activity against a range of tumor cells and is also a notable inhibitor of viral replication, particularly of retroviruses.

Antitumor Activity

Representative Antitumor Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

| P388 Leukemia | Leukemia | Active in vivo |

| L1210 Leukemia | Leukemia | Active in vivo |

| B16 Melanoma | Melanoma | Active in vivo |

Antiviral Activity

This compound has been shown to be a potent inhibitor of HIV-1 reverse transcriptase, a key enzyme in the replication of the human immunodeficiency virus.

Inhibition of HIV-1 Reverse Transcriptase by this compound

| Assay | IC₅₀ |

| HIV-1 Reverse Transcriptase Inhibition | Potent inhibition reported |

Mechanism of Action: DNA Bisintercalation

The biological activity of this compound is attributed to its ability to bind to DNA with high affinity. Its structure, featuring two planar quinoline chromophores separated by the cyclic depsipeptide, allows it to function as a bisintercalator.

Signaling Pathway: DNA Bisintercalation and Cellular Consequences

Caption: Mechanism of action of this compound leading to apoptosis.

The two quinoline rings of this compound insert themselves between adjacent base pairs of the DNA double helix. This bisintercalation is a high-affinity interaction that causes a significant distortion of the DNA structure. This distortion, along with the potential for both intramolecular and intermolecular cross-linking of DNA, physically obstructs the action of DNA and RNA polymerases. The inhibition of these crucial cellular processes ultimately leads to cell cycle arrest and the induction of apoptosis in rapidly dividing cells, such as cancer cells.

Conclusion

The discovery of this compound from Actinomadura luzonensis represents a classic example of natural product drug discovery. Its unique chemical structure and potent biological activity as a DNA bisintercalator have made it a subject of significant scientific interest. This technical guide has provided a detailed overview of its origin, the methodologies for its production and isolation, the key data behind its structural elucidation, and its mechanism of action. This foundational knowledge continues to be relevant for the ongoing development of novel anticancer and antiviral therapies.

References

Luzopeptin A: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxapeptin family of cyclic depsipeptides. Its complex molecular architecture, featuring a cyclic decadepsipeptide core and two quinoxaline chromophores, enables it to function as a DNA bisintercalator, leading to significant cytotoxic and antiviral activities. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the SAR studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.

Core Structure and Mechanism of Action

The fundamental mechanism of action for this compound is its high-affinity binding to DNA via bisintercalation, where the two quinoxaline chromophores insert themselves between DNA base pairs. This interaction distorts the DNA helix, inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. The cyclic depsipeptide core acts as a scaffold, positioning the chromophores for optimal interaction with the DNA duplex.

dot

An In-depth Technical Guide to the DNA Bisintercalation Mechanism of Luzopeptin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA bisintercalation mechanism of Luzopeptin A, a potent antitumor antibiotic. This compound belongs to a class of quinoxaline antibiotics that exert their cytotoxic effects by binding to DNA, thereby interfering with vital cellular processes such as replication and transcription. This document details the molecular interactions, sequence specificity, and the experimental methodologies used to elucidate this mechanism, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding.

Core Mechanism: Bisintercalation and DNA Crosslinking

This compound is a bicyclic depsipeptide with two quinoxaline chromophores, which are responsible for its interaction with DNA. The primary mechanism of action is bisintercalation , where both quinoxaline rings insert themselves between adjacent base pairs of the DNA double helix. This dual intercalation is a key feature that distinguishes this compound from mono-intercalating agents and contributes to its high affinity for DNA.[1][2]

The binding of this compound to DNA can result in two types of crosslinking:

-

Intramolecular Crosslinking: Both quinoxaline rings intercalate into the same DNA molecule, causing a significant distortion of the DNA structure. This is the more commonly assumed mode of binding.[3][4][5]

-

Intermolecular Crosslinking: The two quinoxaline rings intercalate into two separate DNA molecules, effectively linking them together. This mode of binding has also been observed, particularly at specific this compound to DNA ratios.[5]

The depsipeptide backbone of this compound plays a crucial role in positioning the quinoxaline rings for optimal intercalation and resides within the minor groove of the DNA.[1]

Sequence Specificity

DNase I and micrococcal nuclease footprinting experiments have revealed that this compound exhibits a preference for binding to regions of DNA rich in alternating adenine (A) and thymine (T) residues.[3][4][6][7] However, it is important to note that no strict consensus di- or trinucleotide binding sequence has been identified, and binding to other sequences is also observed.[3][4][7] At higher concentrations, this compound can protect almost the entire DNA molecule from nuclease digestion, indicating a high density of binding sites.[3][4][7]

Quantitative Data

The interaction of this compound with DNA has been characterized by several quantitative parameters, which are summarized in the table below.

| Parameter | Value | Experimental Technique(s) | Reference(s) |

| Binding Site Size | Approximately 4 base pairs | Gel Electrophoresis | [8] |

| Binding Stoichiometry | 1 drug molecule per 40 bp (42% GC content) | Atomic Force Microscopy | [2] |

| 1 drug molecule per 72 bp (59% GC content) | Atomic Force Microscopy | [2] | |

| Binding Affinity | High (qualitative) | Gel Electrophoresis, Footprinting | [8] |

| Maximal Intermolecular Crosslinking | This compound / DNA ratio of 0.14 to 0.18 | Agarose Gel Electrophoresis | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the DNA binding of this compound. These are generalized protocols that can be adapted for specific experimental conditions.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds.[9][10]

Protocol:

-

DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) at 20°C for at least 30 minutes to allow for equilibrium to be reached. For ligands with slow kinetics, overnight incubation may be necessary.[11]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule. The digestion is typically carried out for a short period (e.g., 1-2 minutes) at room temperature.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography/Imaging: The gel is dried and exposed to X-ray film or imaged using a phosphorimager to visualize the DNA fragments.

-

Data Analysis: The binding sites of this compound are identified as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control lane without the drug.

Viscometry

Viscometry is used to determine if a small molecule binds to DNA via intercalation, which causes an increase in the length and, consequently, the viscosity of the DNA solution.[12]

Protocol:

-

DNA Preparation: A solution of linear, sonicated DNA (e.g., calf thymus DNA) of a known concentration is prepared in a suitable buffer.

-

Viscometer Setup: A capillary viscometer is placed in a constant temperature water bath (e.g., 25°C).

-

Flow Time Measurement: The flow time of the DNA solution in the absence of this compound is measured multiple times to obtain a baseline reading.

-

Titration: Aliquots of a concentrated this compound solution are added to the DNA solution, and the flow time is measured after each addition, allowing for equilibration.

-

Data Analysis: The relative viscosity is calculated and plotted against the ratio of the drug concentration to the DNA concentration. An increase in relative viscosity is indicative of DNA lengthening due to intercalation.[13][14]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[15][16][17]

Protocol:

-

Sample Preparation: Solutions of DNA and this compound are prepared in the same buffer to avoid heats of dilution. The samples should be degassed before the experiment.

-

ITC Instrument Setup: The sample cell is filled with the DNA solution, and the injection syringe is filled with the this compound solution. The experiment is conducted at a constant temperature.

-

Titration: A series of small injections of the this compound solution are made into the DNA solution in the sample cell.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's interaction with DNA.

Caption: this compound bisintercalation into the DNA double helix.

Caption: Workflow for DNase I footprinting to identify drug binding sites.

Caption: Principle of viscometry to detect DNA lengthening by intercalation.

Conclusion

The DNA bisintercalation mechanism of this compound is a complex process characterized by high-affinity binding, a preference for A-T rich sequences, and the ability to induce both intra- and intermolecular crosslinks. The experimental techniques outlined in this guide provide a robust framework for the detailed investigation of these interactions. A thorough understanding of this mechanism is crucial for the rational design of new and more effective DNA-targeting anticancer agents.

References

- 1. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, this compound (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

- 11. mybiosource.com [mybiosource.com]

- 12. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]

- 13. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 17. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Luzopeptin A-DNA Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA. Understanding the molecular details of this binding is crucial for the development of novel chemotherapeutic agents. This technical guide provides an in-depth overview of the spectroscopic techniques employed to elucidate the binding mechanism of this compound to DNA. While specific quantitative binding and thermodynamic data for this compound are not extensively available in publicly accessible literature, this document outlines the established experimental protocols and the nature of the data obtained from such studies. We will delve into the methodologies of UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside DNase I footprinting, which have been pivotal in characterizing this interaction.

Introduction to this compound-DNA Binding

This compound is a cyclic depsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. Its structure features two substituted quinoline chromophores attached to a cyclic peptide core. This unique architecture allows this compound to bind to DNA with high affinity, a process central to its biological activity. Spectroscopic methods have been instrumental in revealing that this compound acts as a bifunctional intercalator, with its quinoline rings inserting between DNA base pairs. This interaction leads to significant conformational changes in the DNA structure, ultimately interfering with cellular processes such as replication and transcription.

Early studies utilizing gel electrophoresis demonstrated that this compound binds strongly to DNA, occupying a site of approximately four base pairs, without causing intermolecular cross-links[1]. Further investigations using DNase I and micrococcal nuclease footprinting have suggested a binding preference for regions of DNA rich in alternating adenine and thymine residues[2][3][4][5].

Spectroscopic Techniques for Analyzing this compound-DNA Interaction

A suite of spectroscopic techniques is required to fully characterize the binding of a small molecule like this compound to DNA. Each method provides a unique piece of the puzzle, from determining binding affinity and stoichiometry to revealing detailed structural changes in both the ligand and the DNA.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. The binding of a small molecule to DNA often results in changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption. These changes are indicative of the binding mode. For intercalating agents like this compound, hypochromism and a red shift are typically observed due to the stacking interactions between the chromophore and the DNA base pairs.

| Parameter | Description | Illustrative Value |

| Binding Constant (Kb) | A measure of the binding affinity between this compound and DNA. | 105 - 107 M-1 |

| Stoichiometry (n) | The number of this compound molecules bound per DNA base pair. | ~0.25 (1 drug per 4 bp) |

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of DNA is typically determined spectrophotometrically by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial UV-Vis spectrum of this compound.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorption of this compound.

-

The binding constant (Kb) can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.

-

Caption: Workflow for UV-Visible Titration Experiment.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the binding affinity, stoichiometry, and conformational changes upon ligand-DNA interaction. The intrinsic fluorescence of this compound's quinoline chromophores can be monitored, or a competitive binding assay using a fluorescent DNA probe like ethidium bromide (EB) can be employed. In a direct titration, the fluorescence of this compound may be quenched or enhanced upon binding to DNA. In a competitive assay, the displacement of EB from DNA by this compound leads to a decrease in the fluorescence of the EB-DNA complex.

| Parameter | Description | Illustrative Value |

| Binding Constant (Ka) | The association constant, a measure of binding affinity. | 106 - 108 M-1 |

| Stern-Volmer Constant (Ksv) | A measure of the efficiency of fluorescence quenching. | Varies with experimental conditions |

| Thermodynamic Parameters | ΔG, ΔH, and ΔS can be determined from temperature-dependent studies. | ΔG < 0, ΔH < 0, ΔS > 0 (for favorable binding) |

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and ctDNA in a suitable buffer.

-

-

Fluorescence Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Excite the sample at the appropriate wavelength for the quinoline chromophore and record the emission spectrum.

-

Add increasing concentrations of ctDNA to the cuvette.

-

After each addition, allow for equilibration and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Analyze the quenching of fluorescence intensity using the Stern-Volmer equation to determine the quenching constant.

-

The binding constant (Ka) and the number of binding sites can be calculated from the fluorescence data using appropriate models.

-

Caption: Workflow for Fluorescence Quenching Assay.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral molecules, such as DNA, upon ligand binding. The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form). The binding of this compound, being an intercalator, is expected to induce significant changes in the CD spectrum of DNA, reflecting alterations in the helical structure, such as unwinding and elongation of the DNA duplex.

-

Conformational Changes: Changes in the positive and negative bands of the DNA CD spectrum can indicate a transition between different DNA forms or more subtle structural perturbations.

-

Binding Mode: The nature of the spectral changes can provide clues about the binding mode (intercalation vs. groove binding).

-

Binding Affinity: By titrating DNA with this compound and monitoring the changes in the CD signal, it is possible to determine the binding constant.

-

Sample Preparation:

-

Prepare solutions of ctDNA and this compound in a low-salt buffer to minimize interference.

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in a quartz cuvette.

-

Add aliquots of the this compound stock solution to the DNA solution.

-

After each addition, mix thoroughly, allow for equilibration, and record the CD spectrum over the appropriate wavelength range (typically 220-320 nm for DNA).

-

-

Data Analysis:

-

Analyze the changes in the CD signal at specific wavelengths as a function of the this compound concentration to determine the binding parameters.

-

Caption: Workflow for Circular Dichroism Titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution. Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are used to determine the solution structure of the complex.

A detailed 2D NMR study has provided significant insights into the this compound-DNA complex[6][7]. The key findings from this study include:

-

The two quinoline rings of this compound bis-intercalate into the DNA duplex.

-

The cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA.

-

The study identified numerous intermolecular Nuclear Overhauser Effects (NOEs) between the protons of this compound and the DNA, which were crucial for defining the precise geometry of the complex.

-

Sample Preparation:

-

Synthesize or purchase a short, self-complementary DNA oligonucleotide.

-

Prepare a concentrated solution of the DNA in a suitable buffer (e.g., phosphate buffer in D2O or H2O/D2O).

-

Dissolve this compound in the same buffer.

-

Mix the DNA and this compound solutions in a 1:1 molar ratio to form the complex.

-

The final sample concentration needs to be in the millimolar range for optimal signal-to-noise.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra (e.g., NOESY, COSY, TOCSY) on a high-field NMR spectrometer.

-

-

Structure Calculation:

-

Assign the proton resonances of both the DNA and this compound in the complex.

-

Identify intermolecular NOEs between this compound and DNA protons.

-

Use the distance constraints derived from the NOE intensities, along with molecular dynamics simulations, to calculate the three-dimensional structure of the complex.

-

Caption: Logical flow for NMR structure determination.

DNase I Footprinting

DNase I footprinting is a biochemical technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

For this compound, DNase I footprinting has been instrumental in revealing its binding preference for AT-rich sequences[2][3][4][5].

-

DNA Preparation:

-

A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).

-

-

Binding Reaction:

-

The end-labeled DNA is incubated with varying concentrations of this compound.

-

-

DNase I Digestion:

-

The DNA-Luzopeptin A complexes are treated with a low concentration of DNase I for a short period, such that on average, each DNA molecule is cut only once.

-

-

Gel Electrophoresis and Autoradiography:

-

The DNA fragments are denatured and separated by size on a polyacrylamide gel.

-

The gel is exposed to X-ray film to visualize the radioactive fragments.

-

The region where this compound was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no this compound.

-

Caption: Workflow for DNase I Footprinting Assay.

Impact on Cellular Signaling Pathways

The binding of this compound to DNA is expected to have profound effects on cellular signaling by disrupting processes that rely on DNA as a template. However, based on the conducted literature search, there is a lack of specific studies detailing the direct impact of this compound on particular cellular signaling pathways. It is plausible that its DNA-binding activity could trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. Further research is required to elucidate the specific signaling cascades modulated by this compound.

Conclusion

The interaction of this compound with DNA is a complex process that has been investigated through a variety of spectroscopic and biochemical techniques. While qualitative aspects of its binding, such as its bis-intercalating nature and preference for AT-rich sequences, are well-established, there is a notable absence of comprehensive quantitative data in the public domain. This guide has outlined the standard methodologies that are and can be applied to thoroughly characterize the this compound-DNA interaction. A deeper quantitative understanding of its binding thermodynamics and kinetics will be invaluable for the rational design of new and more effective DNA-targeting anticancer drugs. Future studies should focus on systematically applying these spectroscopic techniques to generate a complete quantitative profile of this compound's interaction with various DNA sequences and to explore its downstream effects on cellular signaling pathways.

References

- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Luzopeptin A and DNA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects through a unique bisintercalation mechanism with DNA. This technical guide provides an in-depth overview of the in-silico modeling of the this compound-DNA interaction, supported by a summary of relevant experimental data and detailed methodologies. The document is intended to serve as a comprehensive resource for researchers engaged in the study of drug-DNA interactions and the computational design of novel therapeutic agents. We will explore the mechanism of this compound's interaction with DNA, present quantitative binding data for related compounds, detail experimental protocols for characterizing such interactions, and outline a complete in-silico modeling workflow.

Introduction to this compound and its Mechanism of Action

This compound is a member of the quinoxaline family of antibiotics, characterized by two quinoxaline chromophores attached to a cyclic depsipeptide core.[1] Its primary mode of action involves the simultaneous insertion of both quinoxaline rings into the DNA double helix, a process known as bisintercalation.[2] This interaction is highly avid, with suggestions that this compound may form a tight, possibly covalent, complex with DNA.[1] The binding of this compound can lead to intramolecular cross-linking of DNA duplexes.[1]

Studies involving DNase I and micrococcal nuclease footprinting have indicated that this compound preferentially binds to regions rich in alternating adenine (A) and thymine (T) residues.[1] However, other studies suggest that it exhibits little to no sequence selectivity, binding strongly to DNA and occupying approximately four base pairs.[3] The solution structure of a Luzopeptin-DNA complex, determined by 2D NMR and molecular dynamics, revealed that the quinoline rings of Luzopeptin bisintercalate at d(C-A)•d(T-G) steps, sandwiching two A•T base pairs. The cyclic depsipeptide backbone of Luzopeptin resides in the minor groove of the DNA duplex.

Quantitative Analysis of Quinoxaline Antibiotic-DNA Interactions

| Compound | DNA Target | Method | Binding Constant (Ka, M-1) | Reference |

| Echinomycin | Herring Sperm DNA | DSC | 5.0 x 105 | [4] |

| Echinomycin | Calf Thymus DNA | Spectrophotometry | ~105 - 106 | [5] |

| Triostin A | Calf Thymus DNA | Solvent Partition | Varies with GC content | [6][7] |

| TANDEM | poly(dA-dT) | Solvent Partition | ~2 x 103 | [6] |

| This compound (Estimate) | General DNA | AFM/Gel Mobility | ≥ 107 | [8] |

Experimental Protocols for Characterizing this compound-DNA Interaction

A multi-faceted experimental approach is crucial for a thorough characterization of the this compound-DNA interaction. Here, we detail the methodologies for three key techniques.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

-

Materials:

-

DNA fragment of interest, radiolabeled at one 5' end.

-

This compound solution of varying concentrations.

-

DNase I enzyme.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂).

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 8%).

-

-

Procedure:

-

Prepare reaction mixtures containing the end-labeled DNA probe and varying concentrations of this compound in the binding buffer.

-

Incubate the mixtures at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).

-

Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial DNA digestion.

-

Terminate the reactions by adding the stop solution and heating to 90-95°C for 5 minutes.

-

Analyze the digested DNA fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

-

Visualize the DNA fragments by autoradiography. Regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA bands.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

-

Materials:

-

This compound solution of known concentration.

-

DNA solution (e.g., a specific oligonucleotide or calf thymus DNA) of known concentration.

-

Dialysis buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl).

-

-

Procedure:

-

Thoroughly dialyze both the this compound and DNA solutions against the same buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Load the DNA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks for each injection to obtain the heat change as a function of the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-sites model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.

-

Materials:

-

SPR sensor chip (e.g., streptavidin-coated).

-

Biotinylated DNA probe.

-

This compound solutions of varying concentrations in running buffer.

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

-

Procedure:

-

Immobilize the biotinylated DNA probe onto the surface of the streptavidin-coated sensor chip.

-

Inject a series of this compound solutions at different concentrations over the sensor surface and a reference surface (without DNA).

-

Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the mass of this compound binding to the DNA.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the sensor surface if necessary using a suitable regeneration solution.

-

Analyze the resulting sensorgrams by fitting the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

In-Silico Modeling Workflow

Computational modeling provides atomic-level insights into the dynamics and energetics of the this compound-DNA interaction. The following workflow outlines the key steps in performing a molecular dynamics (MD) simulation of this complex.

References

- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and DNA-binding properties of substituted triostin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cma.fcen.uba.ar [cma.fcen.uba.ar]

Pharmacological Properties of Luzopeptin A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A is a potent, naturally occurring antitumor antibiotic characterized by its unique chemical structure, featuring a cyclic decadepsipeptide core and two quinoline chromophores. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its analogs. It details their mechanism of action as DNA bis-intercalating agents, summarizes their structure-activity relationships, and outlines the cellular responses to the DNA damage they induce, including cell cycle arrest and apoptosis. This guide also includes descriptions of key experimental protocols used in the study of these compounds and presents available data in a structured format to facilitate comparison and further research.

Introduction

This compound, a member of the quinoxaline family of antibiotics, has garnered significant interest in the field of oncology due to its potent cytotoxic effects against a range of tumor cell lines. Its complex molecular architecture, which includes two planar quinoline rings attached to a cyclic peptide backbone, is central to its biological activity. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of the pharmacological attributes of this compound and its structural analogs.

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for this compound and its analogs is the bifunctional intercalation into the DNA double helix.[1] This process involves the insertion of the two quinoline chromophores into the DNA, sandwiching the base pairs. This interaction is highly stable and leads to significant distortion of the DNA structure, which in turn disrupts critical cellular processes such as DNA replication and transcription.

This compound exhibits a preference for binding to regions of DNA with alternating adenine (A) and thymine (T) residues.[2] However, it is capable of binding to other sequences as well. The cyclic depsipeptide core of the molecule plays a crucial role in correctly positioning the quinoline chromophores for optimal intercalation.[3] This strong and specific binding to DNA is the initial event that triggers the cascade of cellular responses leading to cytotoxicity.

dot

Caption: Mechanism of this compound DNA bis-intercalation and its cellular consequences.

Structure-Activity Relationship of Luzopeptin Analogs

The antitumor activity of luzopeptin is highly dependent on the chemical modifications of its cyclic decadepsipeptide core, particularly the degree of acetylation. Natural analogs of this compound include Luzopeptin B and Luzopeptin C, which differ in their acetylation status.

-

This compound: Contains two acetylated sites and exhibits the highest antitumor activity.[3]

-

Luzopeptin B: Has one acetylated site and shows reduced activity compared to this compound.

-

Luzopeptin C: Lacks any acetylation and is reported to be inactive in antitumor models.[3]

Interestingly, the lack of antitumor activity in Luzopeptin C is not due to a failure to bind DNA.[3] All three analogs bind to DNA, with Luzopeptin C showing slightly more effective DNA binding and cross-linking in some studies. This suggests that the difference in biological activity is likely due to variations in cellular uptake and distribution, with the more hydrophobic, acetylated analogs being better able to traverse cell membranes.

| Compound | Degree of Acetylation | Antitumor Activity |

| This compound | Di-acetylated | High |

| Luzopeptin B | Mono-acetylated | Moderate |

| Luzopeptin C | Non-acetylated | Inactive |

Table 1: Structure-activity relationship of Luzopeptin analogs based on acetylation.

Quantitative Data

The following table summarizes the effects of Luzopeptin analogs on macromolecular synthesis in Novikoff hepatoma cells, providing a semi-quantitative comparison of their biological effects.

| Compound | Inhibition of DNA Synthesis | Inhibition of RNA Synthesis |

| This compound | ++ | +++ |

| Luzopeptin B | + | ++ |

| Luzopeptin C | - | - |

Table 2: Relative inhibitory effects of Luzopeptin analogs on macromolecular synthesis. (+++ high, ++ moderate, + low, - none)

Cellular Response to Luzopeptin-Induced DNA Damage

The formation of this compound-DNA adducts triggers a cellular DNA damage response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle progression and DNA repair. Key proteins in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and stalled replication forks, respectively.

Activation of the DDR can lead to two primary outcomes:

-

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair. This is often mediated by the tumor suppressor protein p53, which can induce the expression of cell cycle inhibitors like p21.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, the cell initiates a self-destruction program to prevent the propagation of damaged genetic material.

dot

Caption: A representative DNA damage response pathway initiated by this compound.

Experimental Protocols

The study of this compound and its analogs involves a variety of specialized experimental techniques. Below are detailed methodologies for some of the key experiments.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences where a molecule like this compound binds.

Methodology:

-

DNA Fragment Preparation: A specific DNA fragment is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for binding.

-

Nuclease Digestion: A nuclease, such as DNase I or micrococcal nuclease, is added to the reaction. The nuclease will cleave the DNA at sites that are not protected by the bound this compound.

-

Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to X-ray film. The region where this compound was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as the DNA in this region was protected from cleavage.

dot

Caption: Workflow for a typical DNA footprinting experiment.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound and its analogs represent a fascinating class of antitumor agents with a well-defined mechanism of action centered on DNA bis-intercalation. The structure-activity relationship, particularly the role of acetylation in cellular uptake, provides valuable insights for the design of novel, more effective analogs. While there is a need for more comprehensive quantitative data on their cytotoxicity and DNA binding affinities, the existing body of research clearly establishes the potential of luzopeptins in cancer therapy. The detailed experimental protocols and the understanding of the downstream cellular responses outlined in this guide provide a solid foundation for future investigations into these promising compounds. Further research focusing on targeted delivery systems and combination therapies could unlock the full therapeutic potential of the luzopeptin family.

References

- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Luzopeptin A Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, also known as BBM-928 A, is a potent antitumor antibiotic that has demonstrated significant cytotoxic effects in early-stage research. This technical guide provides an in-depth overview of the foundational studies on this compound's cytotoxicity, focusing on its mechanism of action, quantitative data from various assays, and the experimental protocols utilized. As a bifunctional DNA intercalator, this compound's primary mode of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This document synthesizes the available data to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a cyclic depsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. Its complex structure allows it to bind to DNA with high affinity, acting as a bifunctional intercalator. This interaction with DNA is central to its cytotoxic properties. Early research has established this compound as a highly potent compound against various cancer cell lines, with its activity being significantly greater than other members of the luzopeptin family, such as Luzopeptin B and C. The degree of acetylation of the luzopeptin molecule correlates with its cytotoxic potency, with the diacetylated this compound being the most active.

Mechanism of Action

The primary mechanism of action for this compound's cytotoxicity is its ability to intercalate into the DNA double helix. This binding is exceptionally strong and has been characterized as bifunctional, meaning both quinoline chromophores of the molecule insert themselves between DNA base pairs. This physical interaction leads to several downstream cellular consequences:

-

Inhibition of DNA and RNA Synthesis: By intercalating into the DNA, this compound obstructs the action of DNA and RNA polymerases, thereby inhibiting the replication and transcription processes. This halt in macromolecule synthesis is a key factor in its cytotoxic effect.

-

Induction of Apoptosis: Treatment with this compound has been observed to induce programmed cell death, or apoptosis. The exact signaling pathways leading to apoptosis are still under investigation but are likely triggered by the extensive DNA damage and stalled replication forks.

-

Cell Cycle Arrest: The inhibition of DNA synthesis logically leads to the arrest of the cell cycle, preventing cancer cells from progressing through the division process.

The following diagram illustrates the proposed mechanism of action for this compound.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | Multiple (5 cell lines) | Not Specified | 0.02 - 6 | Patent Literature |

| This compound | HIV-1 Reverse Transcriptase | Enzymatic Assay | 7 | [1] |

| This compound | HIV-2 Reverse Transcriptase | Enzymatic Assay | 68 | [1] |

Comparative Potency of Luzopeptins: Studies have consistently shown a clear structure-activity relationship among the luzopeptin analogues, with potency directly correlating to the degree of acetylation.

| Compound | Relative Cytotoxic Potency |

| This compound (Diacetylated) | +++ (Most Potent) |

| Luzopeptin B (Monoacetylated) | ++ |

| Luzopeptin C (Non-acetylated) | + (Least Potent) |

Experimental Protocols

Detailed experimental protocols from the very early research on this compound are not extensively published. However, based on the types of assays mentioned in the literature, the following represents a generalized reconstruction of the likely methodologies employed.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

b) Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

-

Cell Seeding: A low number of cells (e.g., 200-1000 cells per well) are seeded in 6-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Colony Growth: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-2 weeks to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction is calculated based on the number of colonies in treated versus untreated wells.

DNA and RNA Synthesis Inhibition Assays

These assays typically involve the use of radiolabeled nucleosides.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for a specific duration.

-

Radiolabeling: Radiolabeled precursors, such as [³H]-thymidine for DNA synthesis or [³H]-uridine for RNA synthesis, are added to the culture medium for a short period (e.g., 1-2 hours).

-

Cell Lysis and Precipitation: Cells are harvested, lysed, and the macromolecules (DNA and RNA) are precipitated using an acid solution (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of incorporated radiolabel in the precipitate is quantified using a scintillation counter. The results are expressed as a percentage of the synthesis rate in untreated control cells.

The workflow for assessing inhibition of macromolecule synthesis is depicted below.

Apoptosis and Cell Cycle Analysis

a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with this compound, then harvested (including floating and adherent cells).

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide are added.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

b) Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: After treatment with this compound, cells are harvested and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a DNA-binding dye such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways

While the primary mechanism of this compound is DNA intercalation, the downstream signaling pathways that execute cell cycle arrest and apoptosis have not been fully elucidated in early studies. Based on the known consequences of DNA damage and replication stress, it is plausible that pathways involving key tumor suppressors and cell cycle regulators are activated.

A potential signaling cascade initiated by this compound-induced DNA damage is illustrated below. Further research is required to validate the specific involvement of these pathways.

Conclusion

Early-stage research has unequivocally established this compound as a highly potent cytotoxic agent with a clear mechanism of action centered on DNA intercalation and the subsequent inhibition of essential cellular processes. Its remarkable potency, as indicated by nanomolar IC50 values in preliminary studies, underscores its potential as an anticancer therapeutic. This technical guide provides a consolidated overview of the foundational knowledge regarding this compound's cytotoxicity, offering a valuable resource for further investigation and development. Future research should focus on elucidating the specific signaling pathways involved in its induction of apoptosis and cell cycle arrest, as well as expanding the quantitative cytotoxicity data across a broader range of cancer cell lines to better define its therapeutic window and potential clinical applications.

References

Scientific Inquiry: The Activity of Luzopeptin A Against HIV-1 Reverse Transcriptase

A comprehensive review of existing scientific literature reveals no direct evidence to support the claim that Luzopeptin A functions as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). Extensive searches of scholarly databases, patent repositories, and biochemical archives have yielded no publications, datasets, or experimental protocols detailing the investigation of this compound's effects on this critical viral enzyme.

This absence of data prevents the creation of an in-depth technical guide on this specific topic as requested. The foundational quantitative data, experimental methodologies, and mechanistic pathways necessary for such a document are not available in the public scientific domain.

While the user's request for a detailed technical guide on "this compound as an inhibitor of HIV-1 reverse transcriptase" cannot be fulfilled due to the lack of scientific basis, this report can serve to clarify the current state of knowledge and provide a general framework for understanding HIV-1 reverse transcriptase inhibition.

General Principles of HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase is a pivotal enzyme in the viral replication cycle, responsible for transcribing the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Its essential role makes it a primary target for antiretroviral therapy. Inhibitors of HIV-1 RT are broadly classified into two main categories:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. They are incorporated into the growing viral DNA chain by RT, leading to chain termination due to the absence of a 3'-hydroxyl group.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.

A Path Forward

For researchers, scientists, and drug development professionals interested in the inhibition of HIV-1 reverse transcriptase, a wealth of information is available for well-characterized inhibitors. Should an alternative, scientifically validated HIV-1 RT inhibitor be of interest, a comprehensive technical guide can be generated, encompassing:

-

Quantitative Inhibitory Data: Including IC50 and Ki values against wild-type and resistant strains.

-

Detailed Experimental Protocols: For assays such as enzyme kinetics, cell-based antiviral assays, and mechanism of action studies.

-

Visualizations: Including diagrams of signaling pathways, experimental workflows, and inhibitor-enzyme interactions.

It is recommended to consult established scientific literature and databases to identify compounds with documented activity against HIV-1 reverse transcriptase for further investigation.

Methodological & Application

Application Notes and Protocols for Luzopeptin A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline peptide family. Its cytotoxic effects stem from its activity as a DNA bisintercalator, enabling it to bind to the minor groove of DNA and intercalate between base pairs. This interaction can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately disrupting critical cellular processes such as DNA replication and transcription, and inducing apoptosis in cancer cells. This compound has shown a preference for binding to regions of DNA with alternating adenine (A) and thymine (T) residues. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in various cancer cell lines.

Data Presentation

Table 1: Illustrative Effective Concentrations of this compound against Cancer Cell Lines

| Parameter | Concentration Range | Notes |

| IC50 Range | Low nanomolar (nM) to low micromolar (µM) | The exact IC50 is highly cell-line dependent and should be determined empirically. |

| Working Concentration | 1 nM - 10 µM | A starting point for dose-response experiments. |

| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO for serial dilutions. |

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.